

Application Notes and Protocols: 4-Nitropyridine-2-sulfonyl Fluoride in Medicinal Chemistry

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Compound of Interest

Compound Name: *4-Nitropyridine-2-sulfonyl fluoride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. In this context, targeted covalent inhibitors have garnered significant interest due to their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to combat resistance.

[1] Sulfonyl fluorides (SFs) have recently emerged as a promising class of electrophilic "warheads" for designing such inhibitors.[2][3] Their reactivity can be finely tuned, and they can form stable covalent bonds with nucleophilic amino acid residues such as tyrosine, lysine, histidine, and serine in protein targets.[2][4]

Among sulfonyl fluorides, aromatic sulfonyl fluorides bearing a nitro group, particularly in the ortho position, have demonstrated remarkable antibacterial activity against a range of drug-resistant bacteria.[5][6] This positions compounds like **4-Nitropyridine-2-sulfonyl fluoride** as valuable scaffolds in medicinal chemistry for the development of new antibiotics and other targeted covalent probes. These compounds are characterized by their low molecular weight and high efficacy, making them attractive starting points for drug discovery programs.[7]

This document provides detailed application notes and experimental protocols relevant to the use of **4-Nitropyridine-2-sulfonyl fluoride** and related nitro-aromatic sulfonyl fluorides in a

medicinal chemistry research setting.

Key Applications

- Development of Novel Antibiotics: The primary application of nitro-aromatic sulfonyl fluorides is in the discovery of new antibiotics, especially against Gram-negative bacteria which are notoriously difficult to treat.[5][6]
- Covalent Probes for Chemical Biology: Due to their ability to form stable covalent adducts with proteins, these compounds can be used as chemical probes to identify and validate novel drug targets.[2][3]
- Targeted Covalent Inhibitors: The sulfonyl fluoride moiety can be incorporated into known ligands to create covalent inhibitors with improved pharmacological profiles.[1]

Data Presentation: Antibacterial Activity of Nitro-Aromatic Sulfonyl Fluorides

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several nitro-aromatic sulfonyl fluorides against various bacterial strains, highlighting the potential of this chemical class.

Table 1: In Vitro Antibacterial Activity of Selected Nitro-Sulfonyl Fluorides

Compound	E. coli (Kanamycin -resistant) MIC (µg/mL)	S. aureus (MRSA) MIC (µg/mL)	A. baumannii (MDR) MIC (µg/mL)	P. aeruginosa MIC (µg/mL)	Reference
2- Nitrobenzene sulfonyl fluoride	5.15	-	-	-	[7]
Compound 2*	0.66	Active	Active	Active	[5]
4-Methyl-2- nitrobenzene sulfonyl fluoride	2.74	-	-	-	[5]

*Compound 2 is an optimized derivative of 2-nitrobenzenesulfonyl fluoride.[5][7] MDR: Multidrug-resistant.

Table 2: Structure-Activity Relationship (SAR) of Nitrobenzenesulfonyl Fluoride Analogs against E. coli

Compound	Configuration	MIC (μ g/mL)	Activity	Reference
2-Nitrobenzenesulfonyl fluoride	ortho	5.15	Active	[7]
3-Nitrobenzenesulfonyl fluoride	meta	Inactive	Inactive	[5]
4-Nitrobenzenesulfonyl fluoride	para	Inactive	Inactive	[5]
2-Nitrobenzenesulfonyl chloride	ortho	Inactive	Inactive	[5]

Experimental Protocols

Protocol 1: Synthesis of Aryl Sulfonyl Fluorides

This protocol describes a general method for the synthesis of sulfonyl fluorides from the corresponding sulfonic acids, which can be adapted for the synthesis of **4-Nitropyridine-2-sulfonyl fluoride**.^[8]

Materials:

- Aryl sulfonic acid sodium salt (1.0 eq)
- Thionyl fluoride (SOF_2)
- Anhydrous acetonitrile (ACN)
- Reaction vessel suitable for handling corrosive gases
- Standard glassware for extraction and purification

Procedure:

- To a reaction vessel containing the aryl sulfonic acid sodium salt, add anhydrous acetonitrile.
- Cool the mixture to 0 °C in an ice bath.
- Carefully bubble thionyl fluoride gas through the suspension with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
- Upon completion, carefully quench the reaction with cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

- Test compound (e.g., **4-Nitropyridine-2-sulfonyl fluoride**) dissolved in DMSO.
- Bacterial strain of interest (e.g., *E. coli*, *S. aureus*).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- Spectrophotometer.

Procedure:

- Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5×10^5 CFU/mL.
- Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate. The final concentrations may range from 128 μ g/mL to 0.125 μ g/mL.
- Include a positive control (bacteria in broth without compound) and a negative control (broth only).
- Add an equal volume of the bacterial inoculum to each well containing the test compound dilutions.
- Incubate the plates at 37 °C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of a compound against a mammalian cell line, such as RAW 264.7 macrophages.

Materials:

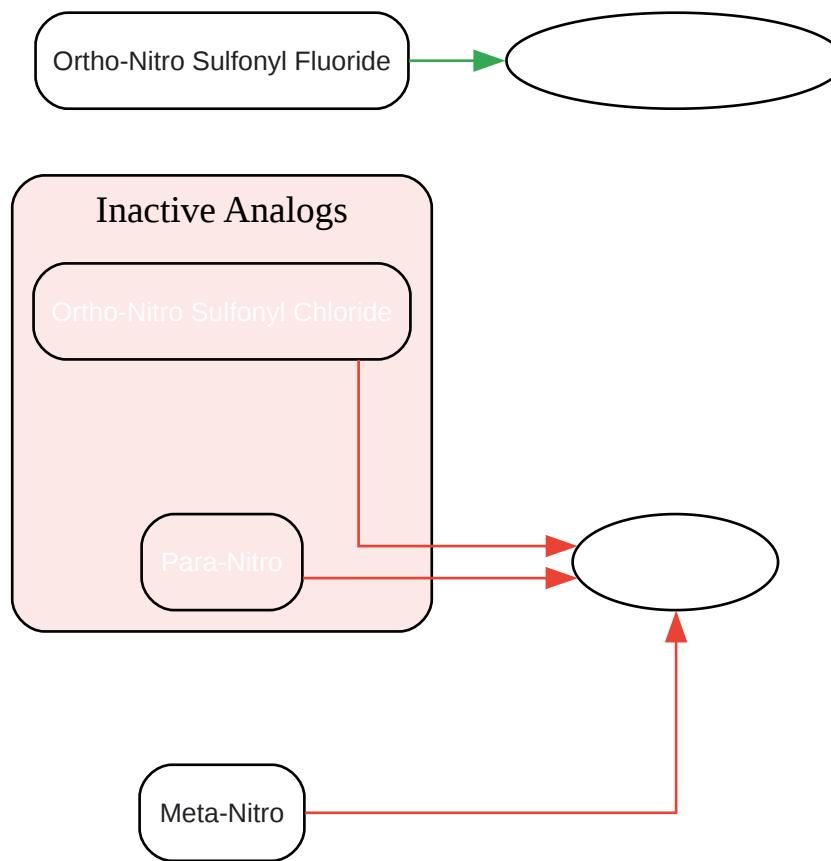
- Test compound dissolved in DMSO.
- RAW 264.7 macrophage cell line.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Sterile 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

- Luminometer.

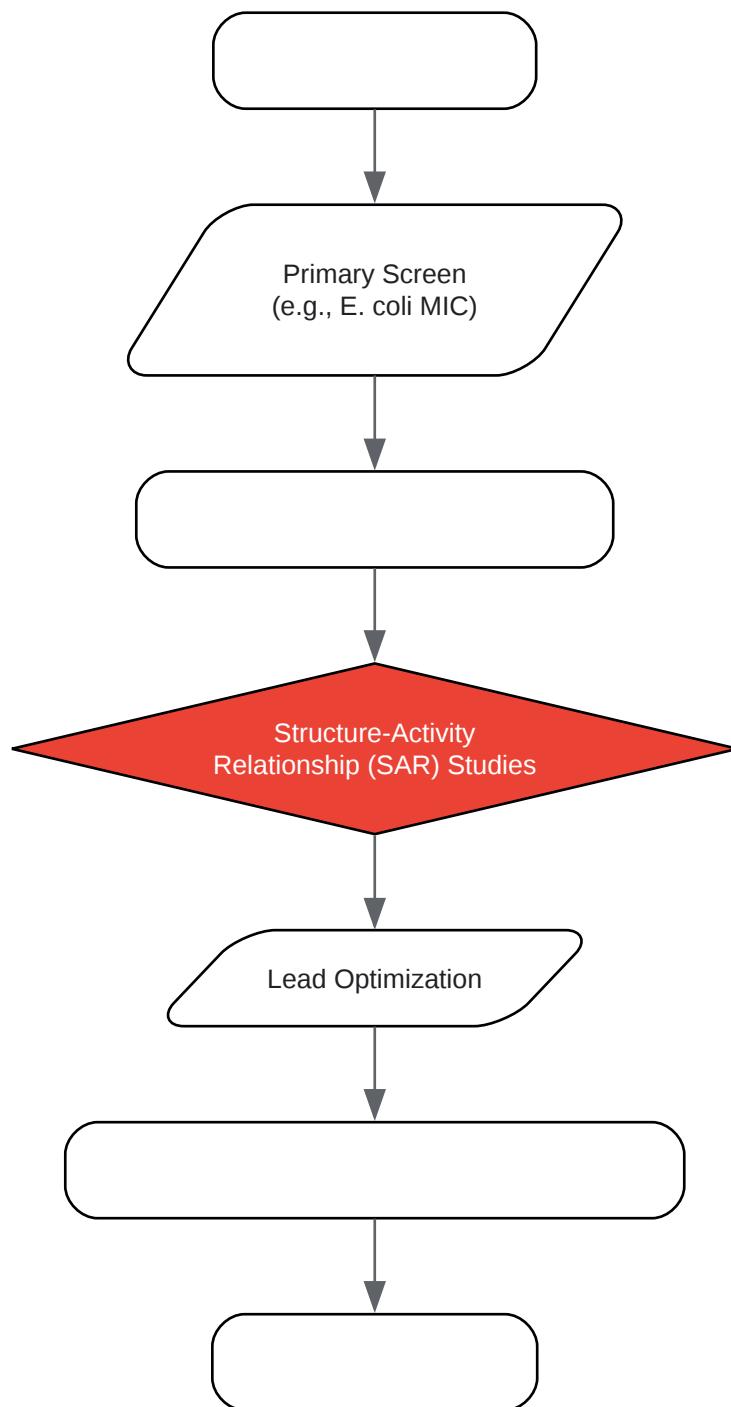
Procedure:

- Seed RAW 264.7 cells into a 96-well plate at a density of 1×10^4 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in cell culture medium.
- Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
- Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

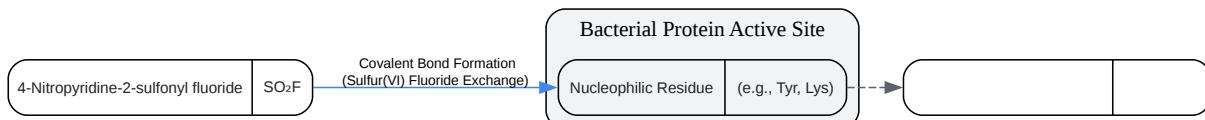
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Caption: Structure-Activity Relationship for Antibacterial Activity.



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Caption: Workflow for Antibiotic Discovery with Sulfonyl Fluorides.



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